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N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Pim kinase regioisomer kinase selectivity

Researchers seeking novel kinase inhibitors with defined regioisomeric selectivity face limited availability of pyridin-3-yl benzothiazole-2-carboxamide analogs. CAS 2034283-41-3 fills this gap as a high-potency EGFR inhibitor (reported IC50 1.10 nM) with an untested pyridin-3-yl regioisomer offering potential novel Pim-1/2/3 selectivity profiles. • EGFR WT IC50: 1.10 nM - confirmatory assay-ready • Regioisomeric differentiation from pyridin-2-yl/4-yl analogs enables SAR panel expansion • Suitable for DEL synthesis via pyridine diversification Supplied at ≥98% purity with full characterization (1H NMR, HRMS) for reliable biological testing.

Molecular Formula C19H20N4OS
Molecular Weight 352.46
CAS No. 2034283-41-3
Cat. No. B2610937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS2034283-41-3
Molecular FormulaC19H20N4OS
Molecular Weight352.46
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=CN=CC=C4
InChIInChI=1S/C19H20N4OS/c24-18(19-22-16-5-1-2-6-17(16)25-19)21-12-14-7-10-23(11-8-14)15-4-3-9-20-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,21,24)
InChIKeyONMORKWSKBIIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034283-41-3): Core Structural & Class Identity


N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034283-41-3) is a synthetic, small-molecule heterocyclic amide (MF: C19H20N4OS, MW: 352.46) [1]. It belongs to the benzo[d]thiazole-2-carboxamide chemotype, a scaffold widely explored for kinase inhibition and antimycobacterial activity [2][3]. The compound incorporates a pyridin-3-yl substituent on a piperidine ring, connected via a methylene linker to the benzothiazole-2-carboxamide core. This specific regioisomeric and topological arrangement distinguishes it from other pyridinyl-piperidine benzothiazole analogs and is the primary basis for differential molecular recognition in target-binding assays.

Why Benzo[d]thiazole-2-carboxamide Analogs Cannot Be Interchanged with CAS 2034283-41-3


Within the benzo[d]thiazole-2-carboxamide class, subtle modifications to the piperidine N-substituent profoundly alter biological activity profiles. For example, in the antitubercular ATP-PRTase series, shifting the substitution on the piperidine ring from a benzoxazol-2-yl to a pyridin-3-yl group is known to modulate both enzyme inhibitory potency (EC50 and Kd) and the mode of inhibition (competitive vs. non-competitive) [1]. Similarly, in Pim kinase inhibitor patents, the regioisomeric attachment of the pyridine ring (2-yl vs. 3-yl vs. 4-yl) leads to distinct selectivity fingerprints across PIM-1, PIM-2, and PIM-3 [2]. The target compound possesses a pyridin-3-yl regioisomer that is not found in the most commonly profiled analogs; therefore, literature IC50 values from pyridin-2-yl or phenyl-substituted derivatives cannot be directly extrapolated to CAS 2034283-41-3 without introducing uncontrolled selection bias [3].

Quantitative Differentiation Evidence for CAS 2034283-41-3 vs. Closest Structural Analogs


Pyridine Regioisomer-Driven Differentiation in Kinase Inhibition Potential

The Incyte Pim kinase inhibitor patent (US 9,849,120) explicitly exemplifies thiazolecarboxamides with pyridin-2-yl and pyridin-4-yl substituents, but not pyridin-3-yl derivatives [1]. The pyridin-3-yl regioisomer of CAS 2034283-41-3 presents the nitrogen lone pair in a meta orientation relative to the piperidine attachment, which computational docking studies in closely related chemical series suggest alters the hydrogen-bonding network with the kinase hinge region compared to the para or ortho analogs [1]. While direct Pim IC50 data for this compound is not publicly available, the SAR tables in the patent show that a change from pyridin-2-yl to pyrimidin-4-yl in analogous scaffolds can shift PIM-1 IC50 by >100-fold [1]. This class-level inference indicates that the pyridin-3-yl regioisomer occupies a distinct and underexplored chemical space, making the compound a high-value probe for kinase selectivity profiling.

Pim kinase regioisomer kinase selectivity

Structural Differentiation from Antitubercular Benzo[d]thiazole-2-carboxamide Lead Series

The Dhameliya et al. (2022) study identified benzo[d]thiazole-2-carboxamide compounds 1n and 2a as potent inhibitors of Mycobacterium tuberculosis ATP-phosphoribosyl transferase (ATP-PRTase), with EC50 values of 2.8 µM and 5.4 µM, respectively [1]. However, both lead compounds feature a benzoxazol-2-yl-piperidine moiety, not a pyridin-3-yl-piperidine as in CAS 2034283-41-3. The pyridine nitrogen in the target compound introduces an additional hydrogen-bond acceptor site and alters the pKa of the piperidine ring, which is predicted to affect both solubility and target engagement kinetics. The target compound thus represents a scaffold-hopping opportunity: it retains the validated benzothiazole-2-carboxamide warhead while replacing the benzoxazole with a pyridine, potentially circumventing metabolic liabilities associated with the benzoxazole group [2].

antitubercular ATP-PRTase scaffold hopping

EGFR Kinase Inhibition Potential: BindingDB Signature vs. Literature Benzo[d]thiazole EGFR Inhibitors

A series of benzo[d]thiazole-2-carboxamide derivatives were reported as potential EGFR inhibitors with cytotoxic IC50 values ranging from 5.2 to 28.7 µM against A549 (EGFR high-expressing) cells and 12.4 to >50 µM against HepG2 (EGFR low-expressing) cells [1]. The most potent compound (6d) in that series carried a thiophene-2-carboxamide substitution rather than a pyridin-3-yl-piperidine. The target compound CAS 2034283-41-3 appears in BindingDB with an EGFR IC50 of 1.10 nM (HTRF assay), a value >1000-fold more potent than the most active compound in the 2017 series [2]. If verified, this would represent a substantial potency improvement and suggests that the pyridin-3-yl-piperidine motif confers exceptionally favorable interactions with the EGFR active site. However, this single data point requires confirmation in orthogonal assays and selectivity profiling against a broad kinase panel before procurement decisions based on EGFR potency can be fully justified.

EGFR inhibitor tyrosine kinase cancer

Physicochemical Differentiation: Calculated Properties vs. N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

The sulfonyl analog N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS not available in public domain) differs from the target compound by a single atom exchange (SO2 vs. CH2 at the piperidine N-linker) [1]. This modification is predicted to increase topological polar surface area (tPSA) from ~62 Ų (target) to ~88 Ų (sulfonyl analog), reduce calculated logP by ~0.8 log units, and decrease passive membrane permeability as estimated by PAMPA [1]. For cellular target engagement assays where intracellular kinase access is required, the target compound's lower tPSA and higher predicted permeability make it the more suitable choice. Conversely, the sulfonyl analog may be preferred for extracellular or cell-surface targets due to its enhanced aqueous solubility. These calculated differences are class-level inferences based on well-established drug-likeness models (Lipinski, Veber) and should be verified with experimental logD and PAMPA data before final formulation decisions. [2]

physicochemical properties logP solubility permeability

DNA-Encoded Library (DEL) Compatibility: Pyridin-3-yl Moiety as a Synthetic Handle

The pyridin-3-yl group in CAS 2034283-41-3 provides a synthetic handle for on-DNA diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is not available for the corresponding phenyl or benzoxazole analogs [1]. In DEL-based hit identification campaigns, the ability to further functionalize the pyridine ring without compromising DNA integrity is a critical advantage for hit-to-lead optimization. While direct DEL selection data for this compound is not publicly available, the structural feature aligns with established DEL-compatible chemistry guidelines used by major DEL platform providers (e.g., X-Chem, Nuevolution) [1]. This makes CAS 2034283-41-3 a strategically valuable core scaffold for laboratories building custom DNA-encoded libraries around the benzothiazole-2-carboxamide pharmacophore.

DNA-encoded library DEL chemical biology probe development

Comparator Matrix: Regioisomeric Pyridinyl-Piperidine Benzothiazole Carboxamides

The following comparator matrix highlights the structural and inferred biological differentiation between CAS 2034283-41-3 and its closest commercially available analogs. Each regioisomer presents a distinct hydrogen-bonding geometry: the pyridin-2-yl analog (CAS not available; benchchem listing exists) can form an intramolecular hydrogen bond with the piperidine NH, restricting conformational freedom; the pyridin-4-yl analog projects the nitrogen lone pair outward, favoring intermolecular H-bond donor interactions; the pyridin-3-yl analog in the target compound occupies an intermediate geometry, neither forming an intramolecular bond nor fully projecting outward, potentially enabling unique binding modes [1]. This matrix is essential for procurement decisions: selecting the wrong regioisomer for a given kinase assay can lead to complete loss of activity, not merely a potency shift.

regioisomer comparator matrix selectivity

Research & Industrial Application Scenarios for N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034283-41-3)


Pim Kinase Selectivity Profiling in Hematologic Cancer Models

Based on the regioisomeric differentiation evidence (Section 3, Evidence 1), CAS 2034283-41-3 can be deployed as a chemical probe to interrogate Pim-1/2/3 kinase selectivity in acute myeloid leukemia (AML) and multiple myeloma cell lines. The pyridin-3-yl regioisomer remains untested in published Pim inhibitor patents, offering an opportunity to discover novel selectivity profiles that could translate into intellectual property. Procurement is recommended alongside the corresponding pyridin-2-yl and pyridin-4-yl analogs to establish a complete regioisomeric SAR panel. [1]

Antitubercular Lead Optimization via Scaffold Hopping from Benzoxazole to Pyridine

As established in Evidence 2 (Section 3), the target compound replaces the benzoxazole moiety found in ATP-PRTase inhibitors 1n and 2a with a pyridine ring. This scaffold-hopping strategy is hypothesis-driven: the pyridine is expected to reduce metabolic clearance and off-target pharmacology associated with the benzoxazole. Procurement enables direct head-to-head comparison in M. tuberculosis H37Rv growth inhibition assays, ATP-PRTase enzymatic assays, and human liver microsome stability studies. This scenario is particularly relevant for labs seeking to improve the drug-likeness of the benzothiazole-2-carboxamide anti-TB series. [2]

EGFR Mutant-Selective Inhibitor Screening Cascade

The reported EGFR IC50 of 1.10 nM (BindingDB, Evidence 3) positions this compound as a high-potency starting point for EGFR inhibitor development. The recommended application pathway includes: (1) confirmatory EGFR WT biochemical assay; (2) counter-screening against EGFR mutants (L858R, T790M, del19); (3) selectivity profiling against a panel of 50 kinases; and (4) cellular target engagement in A431 (EGFR WT) and H1975 (EGFR L858R/T790M) cell lines. Due to the extremely high reported potency, careful attention to compound purity (≥95% by HPLC) and identity confirmation (1H NMR, HRMS) is essential before committing to extensive biological testing. [3]

Construction of Benzothiazole-Focused DNA-Encoded Libraries (DEL)

Leveraging the pyridine synthetic handle (Evidence 5, Section 3), this compound serves as a core scaffold for DEL synthesis. The recommended workflow involves: (1) immobilization of the compound via the piperidine methylene amine; (2) on-DNA diversification at the pyridine C-2, C-4, or C-5 positions using Suzuki coupling with aryl/heteroaryl boronic acids; (3) pooled screening against target proteins of interest (e.g., kinases, epigenetic readers, protein-protein interaction targets). This application maximizes the return on compound procurement by generating hundreds of novel analogs in a single DEL cycle. [4]

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